molecular formula C10H14ClNO B13250108 5-Chloro-3-methyl-2-propoxyaniline

5-Chloro-3-methyl-2-propoxyaniline

Cat. No.: B13250108
M. Wt: 199.68 g/mol
InChI Key: RMYYUFDYFOEGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-methyl-2-propoxyaniline is an organic compound with the molecular formula C10H14ClNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, methyl, and propoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methyl-2-propoxyaniline typically involves the reaction of 5-chloro-2-nitroaniline with propyl alcohol under acidic conditions to form the corresponding nitro compound, which is then reduced to the aniline derivative. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methyl-2-propoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

5-Chloro-3-methyl-2-propoxyaniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-3-methyl-2-propoxyaniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-methyl-2-propoxyaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of chlorine, methyl, and propoxy groups makes it a versatile intermediate for various synthetic applications .

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

5-chloro-3-methyl-2-propoxyaniline

InChI

InChI=1S/C10H14ClNO/c1-3-4-13-10-7(2)5-8(11)6-9(10)12/h5-6H,3-4,12H2,1-2H3

InChI Key

RMYYUFDYFOEGSC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1C)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.